molecular formula C10H8BrN B010628 1-(3-bromophenyl)-1H-pyrrole CAS No. 107302-22-7

1-(3-bromophenyl)-1H-pyrrole

Cat. No.: B010628
CAS No.: 107302-22-7
M. Wt: 222.08 g/mol
InChI Key: LEUXOIBRUWVBGM-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(2-Bromophenyl)-1H-pyrrole and its derivatives are used in the synthesis of pyrrolo[1,2-a]quinolines and ullazines, formed through a visible light-mediated annulation with aromatic alkynes. This reaction, conducted at room temperature without transition metal catalysts, produces the target compounds in moderate to good yields. This process exemplifies the compound's role in light-mediated organic synthesis and its potential for creating complex molecular structures (Das, Ghosh, & Koenig, 2016).

Luminescent Material Development

  • Pyrrole derivatives, including those related to 1-(3-bromophenyl)-1H-pyrrole, have been used to create highly luminescent polymers with notable quantum yields and strong fluorescence. These polymers have potential applications in organic electronics due to their solubility in common organic solvents and significant photophysical properties (Zhang & Tieke, 2008).

Corrosion Inhibition

  • Derivatives of 1H-pyrrole, including those structurally similar to this compound, have demonstrated effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid media. Their inhibition efficiency improves with increasing concentration, highlighting their potential as protective agents in industrial applications (Zarrouk et al., 2015).

Polymer Synthesis

  • Compounds related to this compound are key in synthesizing photoluminescent conjugated polymers, which exhibit significant photostability and potential for electronic applications. Their solubility and processability into thin films make them suitable for diverse technological uses (Beyerlein & Tieke, 2000).

Catalysis and Chemical Reactions

  • Bromophenyl pyrrole derivatives, including those similar to this compound, are used in catalytic processes like the Suzuki cross-coupling reaction, leading to the efficient synthesis of complex organic molecules. This showcases their role in facilitating key chemical transformations (Mazet & Gade, 2001).

Safety and Hazards

  • Environmental Impact : Disposal methods and environmental impact assessments are relevant for BH .

Future Directions

: Xi, R., Abdulla, R., Zhang, M., Sherzod, Z., Vinogradova, V. I., Habasi, M., & Liu, Y. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals, 15(12), 1483. Read more

Properties

IUPAC Name

1-(3-bromophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUXOIBRUWVBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349072
Record name 1-(3-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107302-22-7
Record name 1-(3-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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